molecular formula C17H15F2N3O2S2 B2402922 N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261002-00-9

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2402922
CAS RN: 1261002-00-9
M. Wt: 395.44
InChI Key: JMCKQINWFWVEKR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H15F2N3O2S2 and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibitors

Compounds similar to N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways. These enzymes are crucial for DNA synthesis and repair, making them targets for antitumor and antibacterial agents. For instance, Gangjee et al. (2008) synthesized a series of compounds demonstrating potent inhibitory activity against human TS and DHFR, suggesting their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been analyzed to understand their conformational properties. These studies, such as those by Subasri et al. (2016, 2017), contribute to the understanding of molecular interactions and stability, which is crucial for the design of more effective drug candidates (Subasri et al., 2016); (Subasri et al., 2017).

Vibrational Spectroscopy and Quantum Computational Approach

Research into the vibrational spectroscopy and quantum computational analysis of compounds similar to N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide provides insights into their molecular structure, intermolecular interactions, and potential drug-likeness properties. Jenepha Mary et al. (2022) characterized an antiviral active molecule, showcasing its potential against viruses through spectroscopic signatures and quantum computational models (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine derivatives highlight the potential of these compounds as antitumor agents. For example, Hafez and El-Gazzar (2017) synthesized a series of novel compounds with significant anticancer activity against various human cancer cell lines, underscoring the therapeutic potential of these molecules (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-11(18)12(19)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKQINWFWVEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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